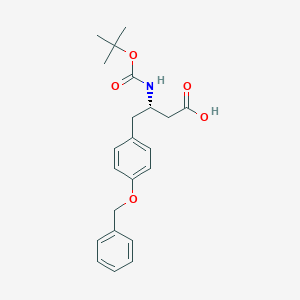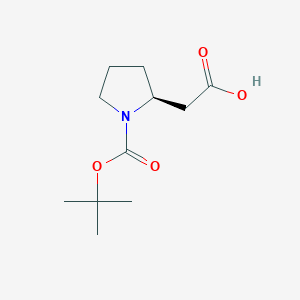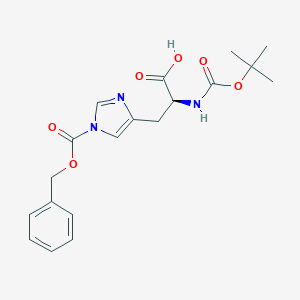
Boc-His(Z)-OH
Übersicht
Beschreibung
Boc-His(Z)-OH, also known as Nα-Boc-Nτ-Z-L-histidine, is a histidine derivative . It has a linear formula of C19H23N3O6 . It is commonly used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of Boc-His(Z)-OH involves the protection of amines with BOC anhydride under catalyst and solvent-free conditions . Another method involves the use of carbonyl diimidazole (CDI) as a coupling reagent to produce the fully protected His analogue .
Molecular Structure Analysis
The molecular structure of Boc-His(Z)-OH is characterized by an unfused imidazole ring, which is a key structural component of the histidine amino acid . The InChI code for Boc-His(Z)-OH is 1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1 .
Chemical Reactions Analysis
Boc-His(Z)-OH is involved in Boc solid-phase peptide synthesis . The Boc-group plays a pivotal role in the synthesis of multifunctional targets, and its conversion to tert-butyl carbamate is generally the first option .
Physical And Chemical Properties Analysis
Boc-His(Z)-OH has a molecular weight of 389.402 and a density of 1.3±0.1 g/cm3 . It is a solid at room temperature . The exact melting and boiling points are not available .
Wissenschaftliche Forschungsanwendungen
Application in Green Chemistry
- Field : Green Chemistry
- Application Summary : Boc-protected compounds, such as Boc-His(Z)-OH, are used in green chemistry for the protection of amines in catalyst and solvent-free media . This is an eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The method provides a green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Application in Synthetic Organic Chemistry
- Field : Synthetic Organic Chemistry
- Application Summary : The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures .
- Methods of Application : An efficient and sustainable method for N-Boc deprotection is described by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Application in Post-Translational Modifications
- Field : Biochemistry
- Application Summary : Histidine (His), which can be protected as Boc-His(Z)-OH, undergoes various post-translational modifications (PTMs) and plays multiple roles in protein interactions and enzyme-catalyzed reactions .
- Methods of Application : The specific methods of application can vary widely depending on the context, but typically involve biochemical techniques for studying proteins and their modifications .
- Results or Outcomes : The outcomes of these studies can provide valuable insights into the roles of histidine and its modifications in biological processes .
Application in Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry
- Application Summary : The Boc group is widely used in the synthesis of pharmaceuticals, where it serves as a protecting group for amines during multi-step reactions .
- Methods of Application : A method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described . This solvent serves as both the reaction medium and the catalyst .
- Results or Outcomes : This method allows for the deprotection of a wide variety of N-Boc derivatives in excellent yields . It offers advantages in terms of greening, simplicity, and short reaction times, making it a useful alternative to standard methods .
Application in Catalyst and Solvent-Free Media
- Field : Chemical Intermediates
- Application Summary : Boc-protected compounds, such as Boc-His(Z)-OH, are used for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols in catalyst and solvent-free media .
- Methods of Application : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : This method provides a green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Application in Green Chemistry/Sustainable Technology
- Field : Green Chemistry/Sustainable Technology
- Application Summary : The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures .
- Methods of Application : An efficient and sustainable method for N-Boc deprotection is described by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Safety And Hazards
Boc-His(Z)-OH is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation and breathing vapors, mist, or gas .
Relevant Papers
The relevant papers retrieved provide valuable insights into the synthesis, properties, and applications of Boc-His(Z)-OH . These papers highlight the importance of Boc-His(Z)-OH in the field of peptide synthesis and its potential applications in various research areas.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTFPUKOHGSCSS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547411 | |
| Record name | 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-His(Z)-OH | |
CAS RN |
50305-43-6 | |
| Record name | 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



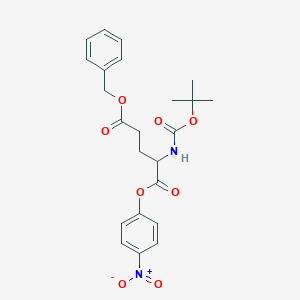
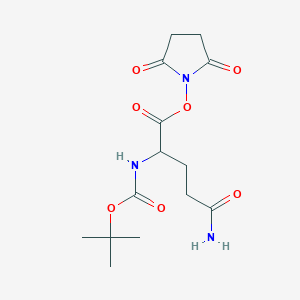
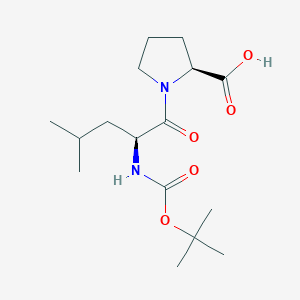
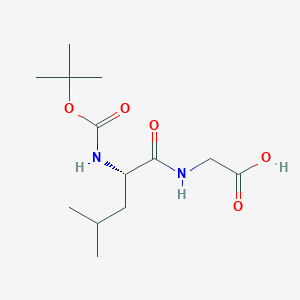
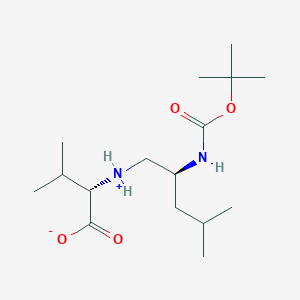
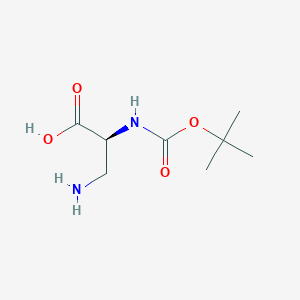
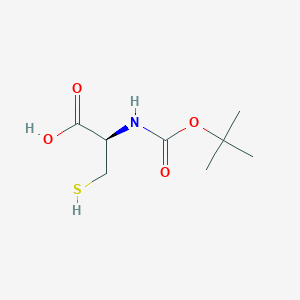
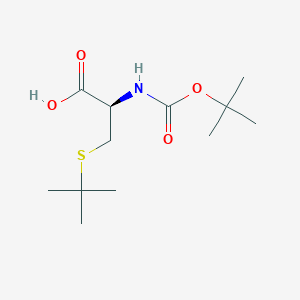
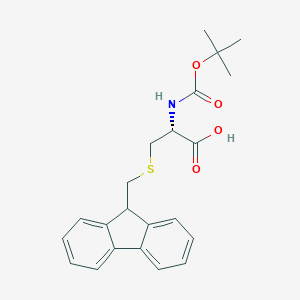

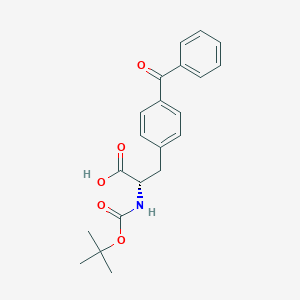
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)
